molecular formula C22H17ClFN3O2S2 B2825396 N-(2-chloro-4-fluorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260631-67-1

N-(2-chloro-4-fluorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2825396
CAS RN: 1260631-67-1
M. Wt: 473.97
InChI Key: UDHRRMHJXCOHRJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions that are needed for the reaction, and the products that are formed .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and reactivity. Techniques like thermal analysis and spectroscopy might be used .

Scientific Research Applications

Radioligand Imaging with PET

A study by Dollé et al. (2008) discusses a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides as selective ligands of the translocator protein (18 kDa) for imaging with positron emission tomography (PET). This approach can be relevant for visualizing biological processes in vivo, especially in neurological and oncological research (Dollé et al., 2008).

Quantum Chemical Analysis

Mary et al. (2020) performed a quantum chemical analysis of a similar compound, focusing on its molecular structure and interactions. This kind of analysis is crucial in drug design and understanding the interaction of compounds with biological systems (Mary et al., 2020).

Inhibitors of Enzymes

Gangjee et al. (2008) synthesized compounds as potential inhibitors of thymidylate synthase and dihydrofolate reductase. These enzymes are targets in cancer therapy, and inhibitors can be used to stop cancer cell growth (Gangjee et al., 2008).

Fluorescence Binding Studies

Meng et al. (2012) investigated the interactions of similar compounds with bovine serum albumin through fluorescence and UV–vis spectral studies. Such studies are important for understanding drug-protein interactions, which can influence drug efficacy and metabolism (Meng et al., 2012).

Vibrational Spectroscopic Analysis

Jenepha Mary et al. (2022) characterized an antiviral active molecule through vibrational spectroscopy, providing insights into the molecular structure and stability, which are important for understanding how drugs interact with their targets (Jenepha Mary et al., 2022).

Synthesis and Evaluation for Neuroinflammation Imaging

Fookes et al. (2008) synthesized and evaluated fluoroethoxy and fluoropropoxy substituted compounds for imaging the peripheral benzodiazepine receptors with PET. This approach is significant for studying neuroinflammatory processes in neurodegenerative disorders (Fookes et al., 2008).

Antitumor Activity Evaluation

Hafez et al. (2017) synthesized novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives and evaluated their antitumor activity. This research contributes to the discovery of new therapeutic agents for cancer treatment (Hafez et al., 2017).

Synthesis of Aromatic Polyimides

Tapaswi et al. (2015) discussed the synthesis of transparent aromatic polyimides derived from thiophenyl-substituted benzidines. Such materials have potential applications in high-performance polymers (Tapaswi et al., 2015).

In Vitro Biological Evaluation for Neuroinflammation

Damont et al. (2015) synthesized and evaluated novel pyrazolo[1,5-a]pyrimidines for their binding potential to the translocator protein 18 kDa (TSPO), which is an early biomarker of neuroinflammatory processes. This research is crucial for developing diagnostic tools for neuroinflammation (Damont et al., 2015).

Mechanism of Action

Target of Action

The primary target of F6609-2608 is the phosphoinositide 3-kinase (PI3Kα) . PI3Kα is the most frequently mutated kinase in all cancers, with oncogenic mutations detected in about 14% of patients with solid tumors .

Mode of Action

F6609-2608 is a novel, oral allosteric PI3Kα inhibitor . It is uniquely designed to overcome the limitations of non-mutant selective PI3Kα inhibitors via mutant- and isoform-selective PI3Kα inhibition . This selectivity allows for greater target coverage, improved tolerability, and anti-tumor activity .

Biochemical Pathways

The PI3Kα pathway plays a crucial role in cellular processes such as regulating glucose homeostasis . Oncogenic mutations in PI3Kα are common driver events in ER+ breast cancer and other solid tumors . By selectively inhibiting PI3Kα mutations over wild-type PI3Kα, F6609-2608 can disrupt these pathways and exert its therapeutic effects .

Pharmacokinetics

The pharmacokinetics of F6609-2608 are currently being investigated in the first-in-human study, ReDiscover . The study aims to define the maximum tolerated dose (MTD), safety, pharmacokinetics (PK), pharmacodynamics (PD), and anti-tumor activity of F6609-2608 monotherapy in PIK3CA-mutant advanced solid tumor patients .

Result of Action

F6609-2608 has demonstrated encouraging target inhibition and anti-tumor activity across PIK3CA genotypes with minimal impact on glucose homeostasis . In patients with breast cancer and measurable disease, 56% experienced radiographic tumor reduction, and 81% achieved stable disease (SD) or partial response (PR) .

Safety and Hazards

This involves studying the toxicity of the compound and understanding the risks associated with handling and disposing of it .

Future Directions

This could involve proposing further studies to fully understand the properties of the compound or to find new applications for it .

properties

IUPAC Name

N-(2-chloro-4-fluorophenyl)-2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClFN3O2S2/c1-12-3-6-18(13(2)9-12)27-21(29)20-17(7-8-30-20)26-22(27)31-11-19(28)25-16-5-4-14(24)10-15(16)23/h3-10H,11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHRRMHJXCOHRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=C(C=C4)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-4-fluorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

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